
3,4-Difluoro-6-trifluoromethylaniline; 98%
描述
3,4-Difluoro-6-trifluoromethylaniline, or DFTMA, is a chemical compound with the molecular formula C6H4F6N. It is an aromatic amine that has been used in a variety of scientific research applications, including synthesis and lab experiments. This compound has been used as a precursor to a number of important compounds, such as 4-amino-3,5-difluorobenzoic acid, which has been used in the synthesis of pharmaceuticals.
科学研究应用
DFTMA has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of pharmaceuticals, such as 4-amino-3,5-difluorobenzoic acid. It has also been used as a reagent in the synthesis of other compounds, such as 2-fluoro-6-trifluoromethylaniline. Additionally, it has been used in the synthesis of a variety of compounds that have been used in the study of organic chemistry, such as 2-fluoro-4-trifluoromethylaniline.
作用机制
DFTMA is an aromatic amine that acts as a nucleophile in organic reactions. It is capable of reacting with electrophiles, such as alkenes, to form new carbon-carbon bonds. Additionally, it can react with other nucleophiles, such as alcohols, to form new carbon-oxygen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFTMA have yet to be fully studied. However, it is known that DFTMA has been used in a variety of scientific research applications, including synthesis and lab experiments. It is believed that the compound may have some biological activity, but further research is needed to fully understand its effects.
实验室实验的优点和局限性
DFTMA has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound that can be stored for long periods of time without decomposition. However, it is also a relatively toxic compound and should be handled with care. Additionally, it is not soluble in water, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on DFTMA. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to investigate its use as a precursor in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be done to investigate its potential uses in organic synthesis and lab experiments. Finally, further research could be done to investigate the potential toxicity of DFTMA and to develop methods to reduce its toxicity.
属性
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBANTPGXUQMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(trifluoromethyl)aniline | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



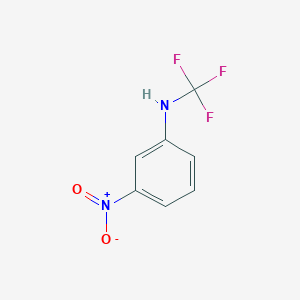
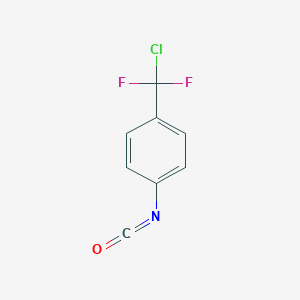
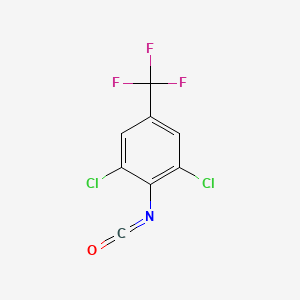
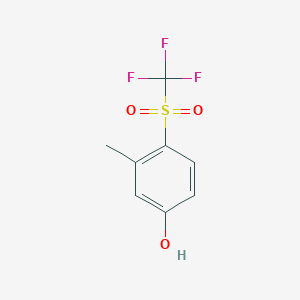

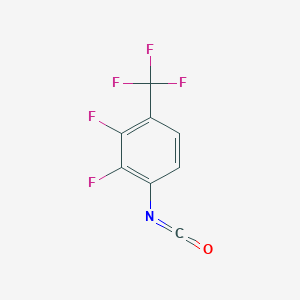



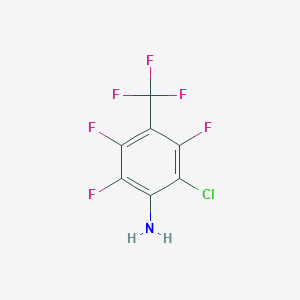

![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)